molecular formula C24H26N4O4 B7561333 6-{[2-(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazino)-4-quinolinecarboxylic acid

6-{[2-(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazino)-4-quinolinecarboxylic acid

Cat. No.: B7561333
M. Wt: 434.5 g/mol
InChI Key: MIVUZUUOEZRLSN-UHFFFAOYSA-N
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Description

6-{[2-(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazino)-4-quinolinecarboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

6-[[2-(3-methylphenoxy)acetyl]amino]-2-(4-methylpiperazin-1-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-16-4-3-5-18(12-16)32-15-23(29)25-17-6-7-21-19(13-17)20(24(30)31)14-22(26-21)28-10-8-27(2)9-11-28/h3-7,12-14H,8-11,15H2,1-2H3,(H,25,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUZUUOEZRLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(C=C3C(=O)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazino)-4-quinolinecarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with 6-amino-2-(4-methylpiperazino)-4-quinolinecarboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazino)-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-{[2-(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazino)-4-quinolinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-{[2-(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazino)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and phenoxyacetic acid derivatives. Examples include:

  • 2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid
  • 2-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid

Uniqueness

What sets 6-{[2-(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazino)-4-quinolinecarboxylic acid apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

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